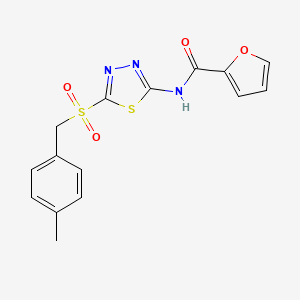

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

N-(5-((4-Methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core modified with a sulfonyl group at the 5-position and a furan-2-carboxamide moiety at the 2-position. The sulfonyl group is substituted with a 4-methylbenzyl chain, which enhances lipophilicity and may influence pharmacokinetic properties.

Properties

Molecular Formula |

C15H13N3O4S2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

InChI |

InChI=1S/C15H13N3O4S2/c1-10-4-6-11(7-5-10)9-24(20,21)15-18-17-14(23-15)16-13(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,19) |

InChI Key |

OORCWZCGYBQLEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Sulfonation Side Reactions

Over-sulfonation is mitigated by controlling stoichiometry (1:1.05 ratio of thiadiazole to sulfonating agent) and using low temperatures (0–5°C).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance sulfonation and amidation yields but require rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, have demonstrated significant antimicrobial properties. Studies indicate that compounds with the thiadiazole ring exhibit potent antibacterial and antifungal activities. For instance:

- Antibacterial Effects : Compounds featuring halogenated substituents on the phenyl ring showed increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 25 μg/mL .

- Antifungal Activity : Certain derivatives exhibited effective antifungal properties against Candida albicans and Aspergillus niger, with MIC values ranging from 32–42 μg/mL .

Anticancer Potential

The incorporation of the thiadiazole moiety has been linked to anticancer activity. Research indicates that various thiadiazole derivatives can inhibit cancer cell proliferation through different mechanisms:

- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

- Case Studies : In vitro studies have shown that specific thiadiazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antiepileptic Activity

Recent research has highlighted the potential of thiadiazole derivatives in treating epilepsy. For example:

- In Vivo Studies : Compounds such as this compound have been evaluated for their anticonvulsant properties using models like maximal electroshock seizure (MES) and pentylenetetrazole (PTZ). Results indicated that certain derivatives provided significant protection against induced seizures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of these compounds is crucial for optimizing their biological activity:

Mechanism of Action

The mechanism of action of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with viral enzymes or proteins, inhibiting their function and preventing viral replication.

Pathways Involved: The inhibition of viral replication pathways, leading to a reduction in viral load and disease symptoms.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

*Note: Specific data for the target compound are inferred from structural analogs.

Key Observations:

- Sulfonyl vs. Thioether Groups : The target compound’s sulfonyl group (R-SO₂-) likely improves oxidative stability compared to thioether analogs (e.g., 5e in ), which may degrade more readily under physiological conditions .

- Aromatic Substituents : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, contrasting with electron-withdrawing groups (e.g., nitro in 83c) that enhance anti-TB activity .

- Furan vs. Benzamide Moieties : The furan-2-carboxamide in the target compound may offer better metabolic resistance compared to benzamide derivatives (e.g., 9g in ), which are prone to hydrolysis .

Key Insights:

- Anti-Infective Potential: The target compound’s furan-carboxamide and sulfonyl groups may synergize for anti-TB activity, as seen in 83c (), though the absence of a nitro group could reduce potency .

- Antioxidant Capacity: Sulfonyl derivatives (e.g., 3a in ) are less studied for antioxidant effects compared to benzylidene-amino analogs (9g), suggesting the target compound may require functional group optimization for such activity .

- Therapeutic Versatility : The acetazolamide-derived thiadiazoles () demonstrate that structural modifications (e.g., sulfonamide vs. sulfonyl) can shift activity from diuretic to anticancer applications .

Biological Activity

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound that falls within the category of furan-carboxamide derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes a furan ring, a thiadiazole ring, and a sulfonyl group, which contribute to its unique chemical properties. Below are the key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O4S2 |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

| InChI Key | OORCWZCGYBQLEM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The proposed mechanisms include:

- Inhibition of Viral Replication : The compound may inhibit viral enzymes or proteins, thereby preventing the replication of viruses such as influenza A H5N1.

- Induction of Apoptosis : Studies have shown that related thiadiazole derivatives can induce apoptotic cell death in cancer cell lines, suggesting potential anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have demonstrated that certain thiadiazole derivatives can lead to apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values for these compounds often range from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

Antiviral Activity

The compound's potential as an antiviral agent has been highlighted in various studies:

- Thiadiazole derivatives have shown efficacy in inhibiting viral replication pathways. For example, compounds with similar structures have demonstrated IC50 values as low as 0.26 μM against hepatitis C virus (HCV) NS5B polymerase .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Cytotoxicity Studies : A study evaluating the cytotoxicity of various thiadiazole derivatives reported that structural modifications significantly impacted their activity against cancer cell lines. For instance, a derivative with a piperidine moiety exhibited enhanced activity (IC50 = 2.32 µg/mL) compared to others .

- Mechanistic Insights : Research has indicated that the anticancer activity is closely linked to the ability of these compounds to interact with tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Antiviral Efficacy : In vivo studies have suggested that certain thiadiazole derivatives can effectively target viral cells in animal models, further supporting their potential use in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.